molecular formula C21H24FN5O7S2 B15054870 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid CAS No. 21877-95-2

4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid

Cat. No.: B15054870
CAS No.: 21877-95-2
M. Wt: 541.6 g/mol
InChI Key: YOAZYVMXUGJPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group and a pyrimidine moiety, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid involves multiple steps. The process typically starts with the preparation of the pyrimidine derivative, followed by the introduction of the butyl and phenyl groups. The final step involves the addition of the sulfonyl fluoride group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl chloride
  • 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl bromide

Uniqueness

Compared to similar compounds, 4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

21877-95-2

Molecular Formula

C21H24FN5O7S2

Molecular Weight

541.6 g/mol

IUPAC Name

4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C21H22FN5O3S.H2O4S/c22-31(29,30)18-11-7-15(8-12-18)20(28)26-17-9-5-14(6-10-17)3-1-2-4-16-13-25-21(24)27-19(16)23;1-5(2,3)4/h5-13H,1-4H2,(H,26,28)(H4,23,24,25,27);(H2,1,2,3,4)

InChI Key

YOAZYVMXUGJPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=CN=C(N=C2N)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)F.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.